2-Bromobenzoesäureethylester

Übersicht

Beschreibung

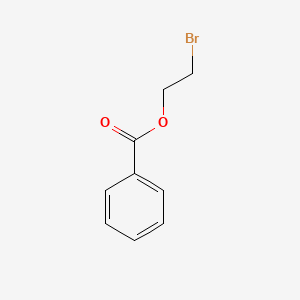

2-Bromoethyl benzoate is an organic compound with the molecular formula C9H9BrO2. It is an ester formed from benzoic acid and 2-bromoethanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

2-Bromoethyl benzoate is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is employed in the synthesis of polymers and other advanced materials.

Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions

Biochemische Analyse

Biochemical Properties

2-Bromoethyl benzoate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes such as esterases, which hydrolyze the ester bond to release benzoic acid and 2-bromoethanol. The bromine atom in 2-Bromoethyl benzoate can participate in nucleophilic substitution reactions, making it a useful reagent for introducing benzoate groups into biomolecules. This interaction can modify the activity of proteins and enzymes, potentially altering their function and stability .

Cellular Effects

2-Bromoethyl benzoate affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying proteins involved in these pathways. For example, the introduction of benzoate groups can affect the phosphorylation status of signaling proteins, thereby altering signal transduction. Additionally, 2-Bromoethyl benzoate can impact gene expression by modifying transcription factors or other regulatory proteins. This compound may also affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of 2-Bromoethyl benzoate involves its interaction with biomolecules through its reactive bromine atom. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. For instance, 2-Bromoethyl benzoate can inhibit enzyme activity by binding to the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, it can affect gene expression by modifying transcription factors, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromoethyl benzoate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to 2-Bromoethyl benzoate may lead to cumulative effects on cellular function, such as prolonged inhibition of enzyme activity or sustained changes in gene expression. These temporal effects should be carefully monitored in in vitro and in vivo studies to understand the long-term impact of this compound .

Dosage Effects in Animal Models

The effects of 2-Bromoethyl benzoate vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 2-Bromoethyl benzoate may cause toxicity by excessively modifying proteins and enzymes, leading to cellular dysfunction. Threshold effects should be identified to determine the safe and effective dosage range for experimental use .

Metabolic Pathways

2-Bromoethyl benzoate is involved in metabolic pathways that include its hydrolysis by esterases to produce benzoic acid and 2-bromoethanol. These metabolites can further participate in various biochemical reactions. Benzoic acid can be conjugated with glycine to form hippuric acid, which is excreted in the urine. The metabolic pathways of 2-Bromoethyl benzoate also involve interactions with enzymes and cofactors that facilitate its breakdown and utilization in cellular processes .

Transport and Distribution

Within cells and tissues, 2-Bromoethyl benzoate is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of 2-Bromoethyl benzoate within tissues depends on its solubility and affinity for different cellular compartments. This compound may accumulate in specific tissues or organelles, influencing its biochemical activity and effects .

Subcellular Localization

The subcellular localization of 2-Bromoethyl benzoate is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals or post-translational modifications may direct 2-Bromoethyl benzoate to these locations, affecting its activity and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromoethyl benzoate can be synthesized through the esterification of benzoic acid with 2-bromoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of 2-Bromoethyl benzoate involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromoethyl benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in 2-Bromoethyl benzoate can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile used, the major products can include azidoethyl benzoate, thiocyanatoethyl benzoate, or methoxyethyl benzoate.

Hydrolysis: The major products are benzoic acid and 2-bromoethanol.

Wirkmechanismus

The mechanism of action of 2-Bromoethyl benzoate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new compounds. The ester group in 2-Bromoethyl benzoate can also participate in hydrolysis reactions, breaking down into benzoic acid and 2-bromoethanol .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloroethyl benzoate: Similar in structure but contains a chlorine atom instead of bromine.

2-Iodoethyl benzoate: Contains an iodine atom instead of bromine.

Ethyl benzoate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness

2-Bromoethyl benzoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This increased reactivity allows for a broader range of chemical transformations and applications in organic synthesis .

Biologische Aktivität

2-Bromoethyl benzoate is an organic compound that has garnered attention for its diverse biological activities and applications in various scientific fields. This article delves into the compound's biochemical properties, molecular mechanisms, metabolic pathways, and its implications in pharmacology and organic synthesis.

Chemical Structure and Properties

2-Bromoethyl benzoate is an ester formed from benzoic acid and 2-bromoethanol. Its structure can be represented as follows:

The presence of the bromine atom enhances its reactivity, making it a useful intermediate in organic synthesis and a potential candidate for biological applications.

Enzymatic Interactions

The primary biochemical activity of 2-bromoethyl benzoate involves its hydrolysis by esterases, leading to the formation of benzoic acid and 2-bromoethanol. This reaction is crucial as both metabolites can participate in various biochemical pathways. For instance, benzoic acid can be conjugated with glycine to form hippuric acid, which is excreted via urine .

Cellular Effects

The compound influences cellular processes by modifying proteins involved in signaling pathways. The introduction of benzoate groups can alter the phosphorylation status of signaling proteins, thereby affecting signal transduction. Additionally, it may impact gene expression by modifying transcription factors or regulatory proteins.

The molecular mechanism through which 2-bromoethyl benzoate exerts its biological effects primarily hinges on its electrophilic nature due to the bromine atom. This allows it to undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to bromine, leading to the formation of new compounds. Furthermore, the ester bond can be hydrolyzed under acidic or basic conditions.

Metabolic Pathways

2-Bromoethyl benzoate participates in several metabolic pathways:

- Hydrolysis : The ester bond is hydrolyzed by esterases to yield benzoic acid and 2-bromoethanol.

- Conjugation : Benzoic acid can undergo conjugation with amino acids like glycine.

- Transport : The compound is distributed within tissues through passive diffusion and active transport mechanisms.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of 2-bromoethyl benzoate and its derivatives:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for pharmaceutical applications.

- Local Anesthetic Effects : Research has shown that certain benzoate derivatives possess local anesthetic properties comparable to established anesthetics like tetracaine .

Local Anesthetic Study

A study focused on synthesizing various benzoate compounds found that specific derivatives of 2-bromoethyl benzoate demonstrated significant local anesthetic effects. The evaluation included surface anesthesia and block anesthesia tests, revealing promising results for clinical applications .

| Compound Name | Local Anesthetic Effect |

|---|---|

| 2-Bromoethyl-4-(propylamino)benzoate | Good |

| Tetracaine | Excellent |

| Pramocaine | Excellent |

Antimicrobial Studies

Another investigation into the antimicrobial activity of related compounds indicated that some derivatives showed effective inhibition against bacterial strains, suggesting potential therapeutic uses in treating infections .

Eigenschaften

IUPAC Name |

2-bromoethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBBDZULQFKSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335150 | |

| Record name | 2-Bromoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-54-8 | |

| Record name | 2-Bromoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethyl Benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a hydroxyl group at the para position of the benzene ring in 2-bromoethyl 4-hydroxybenzoate alter its reactivity with sodium hydroxide compared to 2-bromoethyl benzoate?

A1: While 2-bromoethyl benzoate readily undergoes hydrolysis with sodium hydroxide to produce benzoic acid, the introduction of a hydroxyl group at the para position significantly alters the reaction pathway. [] In the case of 2-bromoethyl 4-hydroxybenzoate (1), reaction with an equimolar amount of sodium hydroxide leads to the formation of 2-hydroxyethyl 4-hydroxybenzoate (6) instead of the expected hydrolysis product. This difference arises from the influence of the phenolic hydroxyl group, which promotes an internal CO alkylation through an intermediate (5), ultimately yielding the observed product. This highlights the significant impact of substituents on the reactivity of 2-bromoethyl benzoate derivatives. You can find more details about this reaction pathway in the paper "Unerwarteter Verlauf der Umsetzung von 4‐Hydroxybenzoesäure‐2‐bromethylester mit Natronlauge" [].

Q2: How does the counterion of alkali 4-(2-bromoethyl)benzoates influence their thermal polymerization behavior?

A2: The thermal polymerization of alkali 4-(2-bromoethyl)benzoates exhibits a strong dependence on the nature of the counter cation. [] For instance, the lithium salt predominantly undergoes elimination of hydrogen bromide followed by vinyl polymerization at 220°C, yielding poly(methyl 4-vinylbenzoate). In contrast, the potassium salt primarily undergoes polycondensation under similar conditions, producing poly(oxycarbonyl-1,4-phenylene-ethylene) (polyester 1). The sodium salt displays a mixed behavior, yielding both the polyester and 4-vinylbenzoic acid, indicating the occurrence of both polycondensation and double bond formation. These findings, detailed in the study "Thermal polymerizations of alkali 4‐(2‐bromoethyl)benzoates in bulk" [], underscore the crucial role of counterions in directing the reaction pathway during thermal polymerization of these benzoate derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.